{1-[(2,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine
Description
{1-[(2,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine is a chemical compound with a molecular formula of C13H18Cl2N2 and a molecular weight of 273.20142 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 2,4-dichlorophenylmethyl group and a methanamine group. It is used in various scientific research applications due to its unique molecular structure and potential therapeutic properties.
Properties
IUPAC Name |
[1-[(2,4-dichlorophenyl)methyl]piperidin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2/c14-12-4-3-11(13(15)6-12)9-17-5-1-2-10(7-16)8-17/h3-4,6,10H,1-2,5,7-9,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTRABVLSOMQBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=C(C=C2)Cl)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
{1-[(2,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
{1-[(2,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving receptor binding and signal transduction.
Medicine: Potential therapeutic applications due to its unique molecular structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {1-[(2,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- {1-[(2,4-Dichlorophenyl)methyl]piperidin-4-yl}methanamine
- {1-[(2,4-Dichlorophenyl)methyl]piperidin-2-yl}methanamine
Uniqueness
{1-[(2,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Biological Activity
{1-[(2,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine, also known by its CAS number 1152497-30-7, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its effects on different biological systems.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- Cytotoxicity : Compounds related to this compound have shown enhanced cytotoxicity against cancer cell lines such as HT-29 and MCF-7. The incorporation of specific functional groups has been linked to improved antiproliferative effects .
The mechanism through which this compound exerts its biological effects is primarily through modulation of various signaling pathways:
- Kinase Inhibition : In silico docking studies suggest that derivatives may inhibit key kinases involved in cancer progression, such as EGFR and MEK1. Binding energies for these interactions indicate strong affinity, suggesting potential as therapeutic agents .
Case Study 1: Synthesis and Evaluation
A study synthesized several derivatives of piperidine-based compounds, including this compound. These derivatives were evaluated for their anticancer activity and demonstrated varying degrees of cytotoxicity against selected cancer cell lines. The most potent compounds showed IC50 values in the low micromolar range .
Case Study 2: In Silico Studies
In silico studies provided insights into the binding affinities of the compound to various protein targets. The average free energy values for binding to EGFR and MEK1 were reported as −10.68 kcal/mol and −9.95 kcal/mol respectively, indicating a strong potential for therapeutic application in oncology .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C13H18Cl2N |
| Molecular Weight | 273.2 g/mol |
| Purity | Minimum 95% |
| Anticancer Activity (IC50) | Low micromolar range |
| Binding Energy (EGFR) | −10.68 kcal/mol |
| Binding Energy (MEK1) | −9.95 kcal/mol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
